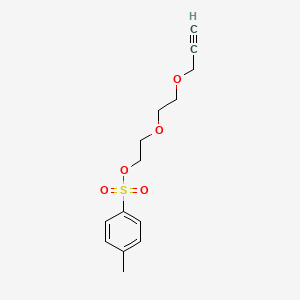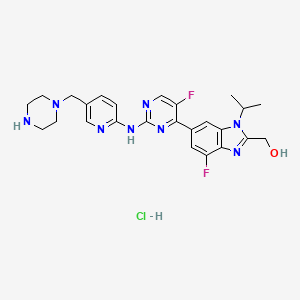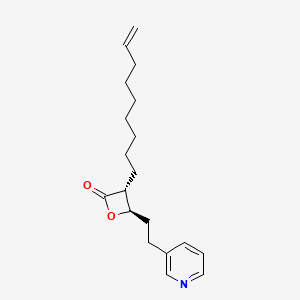
pGlu-3CH3-His-Pro-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound pGlu-3CH3-His-Pro-NH2 is a synthetic analogue of thyrotropin-releasing hormone (TRH), which is a tripeptide hormone consisting of pyroglutamyl-histidyl-prolineamide. This compound is designed to mimic or modify the biological activity of TRH by introducing a methyl group at the third position of the histidine residue. Such modifications can lead to changes in the compound’s binding affinity, stability, and overall biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-3CH3-His-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (prolineamide) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (histidine and pyroglutamic acid) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The methylation of the histidine residue is achieved through the use of methylating agents like methyl iodide under basic conditions. Finally, the peptide is cleaved from the resin and deprotected to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of large quantities of peptides. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Purification is typically achieved through high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
pGlu-3CH3-His-Pro-NH2: can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can target the pyroglutamic acid residue.
Substitution: The methyl group on the histidine residue can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced pyroglutamic acid derivatives.
Substitution: Substituted histidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
pGlu-3CH3-His-Pro-NH2: has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating the activity of TRH receptors and its potential effects on neurotransmitter release.
Medicine: Explored for its potential therapeutic applications in treating disorders related to TRH dysregulation, such as hypothyroidism and depression.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mecanismo De Acción
The mechanism of action of pGlu-3CH3-His-Pro-NH2 involves its interaction with TRH receptors, which are G protein-coupled receptors (GPCRs). The compound binds to the receptor’s active site, leading to the activation or inhibition of downstream signaling pathways. The introduction of the methyl group at the third position of the histidine residue can alter the binding affinity and selectivity of the compound, resulting in modified biological effects. The primary molecular targets include TRH receptors in the central nervous system, which play a role in regulating the release of thyroid-stimulating hormone (TSH) and other neurotransmitters.
Comparación Con Compuestos Similares
pGlu-3CH3-His-Pro-NH2: can be compared with other TRH analogues, such as:
pGlu-His-Pro-NH2: The native TRH peptide, which has a high affinity for TRH receptors and is involved in regulating thyroid function.
pGlu-Glu-Pro-NH2: A TRH analogue with a glutamic acid residue, which acts as a functional antagonist of TRH.
pGlu-N3imMe-His-Pro-NH2: A TRH analogue with a methyl group on the imidazole ring of histidine, which has higher specific activity than the native TRH.
The uniqueness of This compound lies in its specific modification, which can lead to distinct biological activities and potential therapeutic applications compared to other TRH analogues.
Propiedades
Fórmula molecular |
C17H24N6O4 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3-methylimidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H24N6O4/c1-22-9-19-8-10(22)7-12(21-16(26)11-4-5-14(24)20-11)17(27)23-6-2-3-13(23)15(18)25/h8-9,11-13H,2-7H2,1H3,(H2,18,25)(H,20,24)(H,21,26)/t11-,12-,13-/m0/s1 |
Clave InChI |
GRVNJOGSEQKVQW-AVGNSLFASA-N |
SMILES isomérico |
CN1C=NC=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@@H]3CCC(=O)N3 |
SMILES canónico |
CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)N)NC(=O)C3CCC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R,4S,8S,9Z)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819726.png)
![(9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10819728.png)
![[(12R,14S,16S,17S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819730.png)
![[(1S,2S,3S,4S,6S,8S,9R,10S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819734.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B10819742.png)

![3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B10819757.png)
![Potassium;[2-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide](/img/structure/B10819758.png)
![N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide](/img/structure/B10819778.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B10819791.png)
![(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride](/img/structure/B10819798.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,6aR,8aR,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10819826.png)
